molecular formula C19H14ClF3N4O2S2 B14880298 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B14880298
M. Wt: 486.9 g/mol
InChI Key: MYOWDZSOVKODPK-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted phenyl ring, a trifluoromethyl group, a thiadiazole ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Phenylacetamido Group: The phenylacetamido group can be introduced by acylation of the thiadiazole ring with phenylacetyl chloride in the presence of a base such as triethylamine.

    Formation of the Chloro-substituted Phenyl Ring: The chloro-substituted phenyl ring with a trifluoromethyl group can be synthesized by chlorination of a suitable trifluoromethyl-substituted benzene derivative.

    Coupling Reaction: The final step involves coupling the chloro-substituted phenyl ring with the thiadiazole derivative using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((5-(2-phenylacetamido

Properties

Molecular Formula

C19H14ClF3N4O2S2

Molecular Weight

486.9 g/mol

IUPAC Name

N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide

InChI

InChI=1S/C19H14ClF3N4O2S2/c20-13-7-6-12(19(21,22)23)9-14(13)24-16(29)10-30-18-27-26-17(31-18)25-15(28)8-11-4-2-1-3-5-11/h1-7,9H,8,10H2,(H,24,29)(H,25,26,28)

InChI Key

MYOWDZSOVKODPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

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